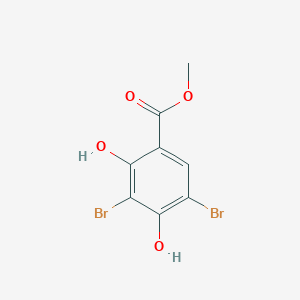

3,5-Dibromo-2,4-dihydroxybenzoate de méthyle

Vue d'ensemble

Description

“Methyl 3,5-dibromo-2,4-dihydroxybenzoate” is a chemical compound used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at temperatures of 90-100°C . It is also used as a biochemical reagent for life science related research .

Synthesis Analysis

The synthesis of “Methyl 3,5-dibromo-2,4-dihydroxybenzoate” involves the use of diazomethane and Benzoic acid . It has been used in the synthesis of cored dendrimers .Molecular Structure Analysis

The molecular formula of “Methyl 3,5-dibromo-2,4-dihydroxybenzoate” is C8H6Br2O4 . The molecule has a complex structure with a molecular weight of 325.94 .Chemical Reactions Analysis

“Methyl 3,5-dibromo-2,4-dihydroxybenzoate” is used to produce 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester at temperatures of 90-100°C . It has been used in the synthesis of cored dendrimers .Physical and Chemical Properties Analysis

“Methyl 3,5-dibromo-2,4-dihydroxybenzoate” has a density of 2.1±0.1 g/cm3, a boiling point of 292.4±35.0 °C at 760 mmHg, and a flash point of 130.6±25.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Synthèse chimique

Ce composé est un outil précieux en synthèse chimique . Sa réactivité et sa sélectivité en font un réactif crucial dans le développement de nouveaux composés aux propriétés sur mesure. Il peut être utilisé pour introduire des atomes de brome dans les molécules organiques, ce qui constitue une étape clé dans de nombreuses voies de synthèse.

Safety and Hazards

“Methyl 3,5-dibromo-2,4-dihydroxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

Methyl 3,5-dibromo-2,4-dihydroxybenzoate primarily targets the Tyrosine-protein phosphatase . This enzyme plays a crucial role in the regulation of the endoplasmic reticulum unfolded protein response .

Mode of Action

For instance, it mediates the dephosphorylation of EIF2AK3/PERK, inactivating the protein kinase activity .

Pharmacokinetics

The pharmacokinetic properties of Methyl 3,5-dibromo-2,4-dihydroxybenzoate include fast absorption, high systemic clearance, a short half-life, and favourable oral bioavailability . These properties impact the bioavailability of the compound, determining how much of the compound reaches the site of action and how long it stays in the body.

Result of Action

The molecular and cellular effects of Methyl 3,5-dibromo-2,4-dihydroxybenzoate’s action are complex and multifaceted. It has been shown to have neuroprotective effects, mitigating oxidative stress and inhibiting apoptosis in SH-SY5Y cells .

Action Environment

The action, efficacy, and stability of Methyl 3,5-dibromo-2,4-dihydroxybenzoate can be influenced by various environmental factors. For instance, it is slightly soluble in water , which can affect its distribution in the body. Furthermore, safety data suggests that it may cause skin and eye irritation, and respiratory irritation , indicating that its handling and administration require appropriate protective measures.

Propriétés

IUPAC Name |

methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNWLIBAWZHZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695985 | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-78-7 | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)

![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)

![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)

![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)

![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)

![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)